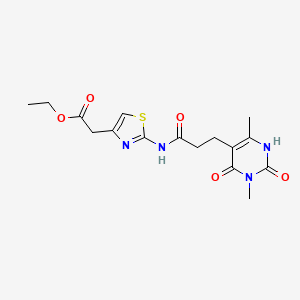
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound characterized by the presence of a thiazole ring, a cyanophenyl group, and an ethylthio-substituted benzamide moiety
科学的研究の応用
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Attachment of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction, where an ethylthiol reacts with a suitable electrophilic center on the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
作用機序
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the combination of its thiazole ring, cyanophenyl group, and ethylthio-substituted benzamide moiety. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-2-24-17-6-4-3-5-15(17)18(23)22-19-21-16(12-25-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLJPEOZNIDHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3011152.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3011164.png)

![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)




![2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B3011174.png)
